

Apatorsen Clinical Trials: A Comparative Meta-Analysis

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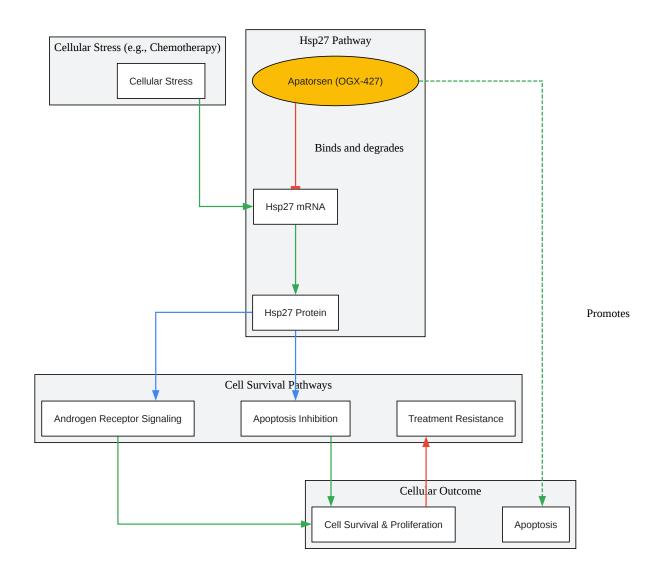
Introduction

Apatorsen (OGX-427) is an antisense oligonucleotide designed to inhibit the production of Heat Shock Protein 27 (Hsp27).[1] Hsp27 is a chaperone protein implicated in treatment resistance and cell survival across various cancers.[1][2][3] This guide provides a meta-analysis of available clinical trial data for **Apatorsen**, comparing its performance with alternative therapeutic strategies and presenting the supporting experimental data.

Mechanism of Action

Apatorsen is a second-generation antisense oligonucleotide that binds to the messenger RNA (mRNA) of Hsp27, leading to its degradation and subsequent reduction in Hsp27 protein levels. [1][2][3] The inhibition of Hsp27 is intended to promote cancer cell death (apoptosis) and sensitize tumors to conventional chemotherapies.[1][3] Hsp27 is known to play a role in the androgen receptor signaling pathway, which is crucial in the progression of prostate cancer.[2] [4]





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Apatorsen's Mechanism of Action.



Clinical Trial Data Summary

The following tables summarize the key quantitative data from various clinical trials of **Apatorsen** in different cancer types.

Table 1: Apatorsen in Castration-Resistant Prostate Cancer (CRPC)



Trial Name / Identifier	Phase	Treatment Arms	Key Efficacy Endpoints	Adverse Events
NCT00487786[2]	I	Apatorsen monotherapy (dose escalation)	PSA decline >50% in 10% of CRPC patients; 74% of assessable patients had a reduction in circulating tumor cells (CTCs).	Most were grade 1-2: chills, pruritus, flushing, prolonged aPTT, lymphopenia, and anemia. One dose-limiting toxicity (intracranial hemorrhage).
Randomized Phase 2[5]	II	Apatorsen + Prednisone vs. Prednisone alone	No significant difference in disease progression at 12 weeks. PSA decline ≥50% was 47% in the combination arm vs. 24% in the prednisone-alone arm (P=0.04).	Infusion reactions were the most common adverse event (77% of Apatorsen- treated patients).
PACIFIC (NCT01681433) [4]	II	Apatorsen + Abiraterone + Prednisone vs. Abiraterone + Prednisone	The proportion of progression-free patients at day 60 was not specified in the abstract.	Grade 3/4 adverse events related to Apatorsen included dyspnea (14%), fatigue (14%), and increased liver enzymes (9%).

Table 2: Apatorsen in Other Cancers



Trial Name / Identifier	Cancer Type	Phase	Treatment Arms	Key Efficacy Endpoints	Adverse Events
Borealis-2 (NCT017805 45)[3][6]	Metastatic Urothelial Carcinoma	II	Apatorsen + Docetaxel vs. Docetaxel alone	Improved overall survival in the combination arm (median 6.4 vs. 5.9 months; HR: 0.80, P=0.0784).	Higher incidence of sepsis and urinary tract infections in the combination arm.
Spruce (NCT018291 13)[7]	Non-Small Cell Lung Cancer	II	Apatorsen + Carboplatin + Pemetrexed	Trial completed, but specific efficacy data is not detailed in the provided search results.	Not detailed in the provided search results.

Experimental Protocols Phase I Dose-Escalation Study (NCT00487786)[2]

- Objective: To evaluate the safety, tolerability, and recommended Phase II dose of Apatorsen.
- Patient Population: Patients with advanced castration-resistant prostate, breast, ovary, lung, or bladder cancer.
- Methodology: Apatorsen was administered intravenously weekly in 21-day cycles. The study involved five dose levels ranging from 200 mg to 1000 mg, with three initial loading doses.



 Assessments: Plasma concentrations of Apatorsen, circulating tumor cells (CTCs), Hsp27 expression in CTCs, and serum Hsp27 levels were evaluated.



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Phase I Trial Workflow.

Randomized Phase II Study in mCRPC[5]

- Objective: To evaluate the efficacy of Apatorsen in combination with prednisone in patients with metastatic castration-resistant prostate cancer.
- Patient Population: Patients with mCRPC.
- Methodology: Patients were randomized 1:1 to receive either intravenous Apatorsen (three loading doses of 600 mg followed by weekly 1000 mg doses) with oral prednisone (5 mg twice daily) or prednisone alone. Crossover was permitted upon radiographic progression.
- Primary Endpoint: Disease progression at 12 weeks.

Borealis-2: Randomized Phase II Study in Urothelial Carcinoma[3][6]

- Objective: To assess the overall survival benefit of adding Apatorsen to docetaxel in patients with metastatic urothelial carcinoma who have relapsed after platinum-based chemotherapy.
- Patient Population: Patients with locally advanced or metastatic bladder cancer with prior platinum-based therapy.
- Methodology: Patients were randomized 1:1. The treatment arm received three loading doses of Apatorsen (600 mg) followed by weekly doses in combination with docetaxel (75



mg/m² every 21 days). The control arm received docetaxel alone.

• Primary Endpoint: Overall survival.

Comparison with Custirsen (OGX-011)

Custirsen (OGX-011) is another antisense oligonucleotide that was developed to target clusterin, a different stress-induced chaperone protein.[8][9] While both **Apatorsen** and Custirsen are antisense therapies for cancer, they target different proteins. Clinical trials with Custirsen in combination with chemotherapy for non-small cell lung cancer and prostate cancer have been conducted.[8][10][11] However, a meta-analysis of three randomized controlled trials indicated that Custirsen did not significantly improve overall survival in patients with metastatic castration-resistant prostate cancer, and its clinical development has been terminated.[12] In contrast, **Apatorsen** has shown some promising signals, particularly in urothelial cancer, warranting further investigation.[6]

Conclusion

The available clinical trial data for **Apatorsen** suggest a manageable safety profile and some signals of anti-tumor activity, particularly in combination with chemotherapy in metastatic urothelial carcinoma. In castration-resistant prostate cancer, while **Apatorsen** did not significantly delay disease progression in one phase II study, it was associated with a higher rate of PSA decline.[5] Further research is needed to identify patient populations most likely to benefit from Hsp27 inhibition and to optimize combination strategies. The development of **Apatorsen** has been discontinued for several cancer indications.[7]

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References

- 1. go.drugbank.com [go.drugbank.com]
- 2. A phase I dose-escalation study of apatorsen (OGX-427), an antisense inhibitor targeting heat shock protein 27 (Hsp27), in patients with castration-resistant prostate cancer and other



advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. A randomized phase 2 study of a HSP27 targeting antisense, apatorsen with prednisone versus prednisone alone, in patients with metastatic castration resistant prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apatorsen plus docetaxel versus docetaxel alone in platinum-resistant metastatic urothelial carcinoma (Borealis-2) PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apatorsen Ionis Pharmaceuticals AdisInsight [adisinsight.springer.com]
- 8. Phase I/II trial of custirsen (OGX-011), an inhibitor of clusterin, in combination with a gemcitabine and platinum regimen in patients with previously untreated advanced non-small cell lung cancer [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Randomized phase II trial of Custirsen (OGX-011) in combination with docetaxel or mitoxantrone as second-line therapy in patients with metastatic castrate-resistant prostate cancer progressing after first-line docetaxel: CUOG trial P-06c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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